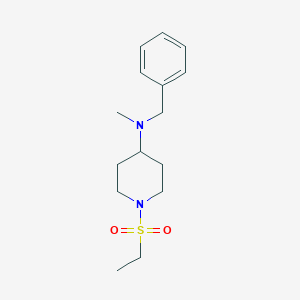
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine also inhibits the activity of phosphatidylinositol 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to induce apoptosis and inhibit cell growth and migration. In neurological disorders, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to improve endothelial function and have vasodilatory effects.
実験室実験の利点と制限
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer research. However, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine's mechanism of action is not fully understood, and its potential therapeutic applications require further research.
将来の方向性
For 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine research include further investigation of its mechanism of action, its potential as a treatment for cancer, neurological disorders, and cardiovascular diseases, and its potential side effects. 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine's potential as a therapeutic agent in combination with other drugs should also be explored. Additionally, the development of more efficient and cost-effective synthesis methods for 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine could facilitate its use in future research.
合成法
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-methoxybenzoyl chloride. The final product is obtained through recrystallization and purification.
科学的研究の応用
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurological disorders, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In cardiovascular diseases, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to have vasodilatory effects and improve endothelial function.
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-9-7-15(8-10-16)20(24)22-11-13-23(14-12-22)21(25)17-5-4-6-18(27-2)19(17)28-3/h4-10H,11-14H2,1-3H3 |
InChIキー |
IYHFAUVITWQDOY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)

amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)